molecular formula C13H18F3N B13415137 N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine CAS No. 51353-04-9

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine

Cat. No.: B13415137
CAS No.: 51353-04-9
M. Wt: 245.28 g/mol
InChI Key: NFNFGNLAOQRPPO-UHFFFAOYSA-N
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Description

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine is a complex organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a trifluoromethyl group attached to a phenethylamine backbone

Properties

CAS No.

51353-04-9

Molecular Formula

C13H18F3N

Molecular Weight

245.28 g/mol

IUPAC Name

N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C13H18F3N/c1-9(2)17-10(3)7-11-5-4-6-12(8-11)13(14,15)16/h4-6,8-10,17H,7H2,1-3H3

InChI Key

NFNFGNLAOQRPPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine typically involves multiple steps, starting with the preparation of the phenethylamine backbone. This can be achieved through the reductive amination of benzaldehyde derivatives with appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Acid-Base Reactivity

The compound forms stable salts with mineral acids due to its secondary amine group:

text
Free base + HCl → Hydrochloride salt

Properties of the Hydrochloride Salt

  • Melting Point : 150–151°C (recrystallized from methanol-ether)

  • Solubility : Enhanced water solubility compared to the free base

Alkylation and Acylation

The amine group participates in alkylation and acylation under standard conditions:

Reaction TypeReagentProductConditions
Alkylation Methyl iodideQuaternary ammonium saltPolar solvent, room temperature
Acylation Acetyl chlorideN-Acetyl derivativeAnhydrous conditions, base catalyst

The trifluoromethyl group’s electron-withdrawing nature reduces the amine’s nucleophilicity slightly, requiring reactive electrophiles for efficient derivatization.

Oxidation Reactions

While tertiary amines are generally oxidation-resistant, strong oxidants like hydrogen peroxide or mCPBA can produce N-oxides :

text
N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine + H2O2 → N-Oxide derivative

Key Insight : The α-methyl group sterically shields the amine, slowing oxidation kinetics compared to unsubstituted analogs.

Catalytic Hydrogenation

Under hydrogen gas and catalysts (e.g., Pd/C or Raney Ni), the compound undergoes aromatic ring hydrogenation :

text
Aromatic ring → Cyclohexane derivative

Conditions

  • Pressure : 1–3 atm H2

  • Temperature : 25–50°C

  • Yield : Variable, depending on catalyst loading

The trifluoromethyl group remains intact during this process due to its strong C–F bonds.

Electrophilic Aromatic Substitution

The trifluoromethyl group directs incoming electrophiles to the meta position on the benzene ring. Example reactions include:

ReactionReagentProduct
Nitration HNO3/H2SO43-Trifluoromethyl-5-nitro derivative
Sulfonation SO3/H2SO43-Trifluoromethyl-5-sulfo derivative

Reaction rates are slower than unsubstituted benzene due to the electron-withdrawing CF3 group.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HF gas.

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases via cleavage of the C–N bond .

Physicochemical Data

PropertyValueSource
Molecular FormulaC14H19F3N
Molecular Weight251.27 g/mol
Boiling Point (Free Base)126–128°C at 25 mmHg
pKa (Estimated)~9.5 (amine)

Scientific Research Applications

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenethylamine derivatives with different substituents, such as:

  • N-Isopropyl-alpha-methylphenethylamine
  • N-Isopropyl-m-trifluoromethylphenethylamine
  • Alpha-methyl-m-trifluoromethylphenethylamine

Uniqueness

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine is unique due to the presence of both the isopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine, often categorized within the phenethylamine class, has garnered attention for its potential psychoactive properties. This article delves into its biological activity, pharmacological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Classification

This compound is structurally related to other phenethylamines, which are known for their stimulant and psychoactive effects. The presence of the trifluoromethyl group significantly influences its pharmacodynamics and receptor interactions.

The compound primarily acts as a serotonergic agent , interacting with various serotonin receptors, particularly the 5-HT2A receptor. This receptor's activation is crucial for inducing psychedelic effects, as seen in other compounds within the same class. Research indicates that this compound may exhibit agonistic activity at these receptors, leading to altered states of consciousness and potential therapeutic applications in mood disorders .

Agonist Activity

  • 5-HT2A Receptor Agonism : The compound’s agonistic properties at the 5-HT2A receptor are associated with its psychedelic effects. This receptor is implicated in various neuropsychological processes, including mood regulation and perception alterations .
  • Dopaminergic Activity : Preliminary studies suggest that this compound may also influence dopaminergic pathways, although further research is needed to clarify these interactions.

Toxicology and Safety

  • Adverse Effects : Case studies have reported adverse reactions similar to those observed with other phenethylamines, including tachycardia, agitation, and potential psychotic episodes following high doses or frequent use. These effects are often reversible but can lead to long-term psychological disturbances if misused .
  • Metabolic Pathways : The metabolism of this compound involves dealkylation processes similar to those seen with fenfluramine, leading to various metabolites with distinct biological activities .

Case Studies

  • Psychoactive Effects : In a controlled study involving recreational users, reports indicated that doses of this compound resulted in significant alterations in mood and perception, aligning with findings from other phenethylamines .
  • Comparative Analysis : A comparative study highlighted that this compound exhibits a higher affinity for the 5-HT2A receptor compared to traditional psychedelics like LSD and psilocybin, suggesting a unique profile that may offer new therapeutic avenues for treatment-resistant depression .

Data Tables

Parameter This compound Fenfluramine
Chemical ClassPhenethylaminePhenethylamine
Primary Action5-HT2A Agonist5-HT2A Agonist
Common EffectsEuphoria, altered perceptionAppetite suppression
Reported Adverse EffectsTachycardia, agitationCardiac issues
MetabolitesVarious (dealkylated forms)Norfenfluramine

Q & A

Q. What computational tools are validated for predicting the compound’s metabolic pathways?

  • Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Cross-validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). LC-MS/MS identifies metabolites, while MS/MS fragmentation patterns align with in silico predictions .

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